2-(2-(1H-Imidazol-1-yl)ethoxy)benzaldehyde
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Overview
Description
2-(2-(1H-Imidazol-1-yl)ethoxy)benzaldehyde is an organic compound with the molecular formula C12H12N2O2. It features an imidazole ring, an ethoxy group, and a benzaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Imidazol-1-yl)ethoxy)benzaldehyde typically involves the reaction of 2-(2-bromoethoxy)benzaldehyde with imidazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-Imidazol-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate (K2CO3), and a suitable solvent like DMF.
Major Products
Oxidation: 2-(2-(1H-Imidazol-1-yl)ethoxy)benzoic acid.
Reduction: 2-(2-(1H-Imidazol-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(1H-Imidazol-1-yl)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s imidazole ring is of interest for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(2-(1H-Imidazol-1-yl)ethoxy)benzaldehyde involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity. The aldehyde group can also form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
2-(2-(1H-Imidazol-1-yl)ethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(2-(1H-Imidazol-1-yl)ethoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
2-(2-(1H-Imidazol-1-yl)ethoxy)benzene: Similar structure but without the aldehyde group.
Uniqueness
2-(2-(1H-Imidazol-1-yl)ethoxy)benzaldehyde is unique due to the presence of both an imidazole ring and an aldehyde group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
915923-30-7 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(2-imidazol-1-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C12H12N2O2/c15-9-11-3-1-2-4-12(11)16-8-7-14-6-5-13-10-14/h1-6,9-10H,7-8H2 |
InChI Key |
HDOBVIZMPKDVFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCN2C=CN=C2 |
Origin of Product |
United States |
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